molecular formula C20H21FN4O B2495512 7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline CAS No. 2380078-03-3

7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline

Cat. No. B2495512
CAS RN: 2380078-03-3
M. Wt: 352.413
InChI Key: RBLYLBXIDKYSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including biochemistry and pharmacology.

Mechanism Of Action

The exact mechanism of action of 7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline is not yet fully understood. However, it is believed to function as an inhibitor of certain enzymes and receptors within the body, which may be involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline has a number of biochemical and physiological effects within the body. These include the inhibition of certain enzymes and receptors, as well as the modulation of various signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline in laboratory experiments is its unique chemical structure, which allows for a variety of potential applications. However, one limitation is that more research is needed to fully understand its mechanisms of action and potential side effects.

Future Directions

There are a number of potential future directions for research on 7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline. Some potential areas of interest include its potential as a therapeutic agent for the treatment of cancer and neurological disorders, as well as its potential applications in drug discovery and development. Additionally, more research is needed to fully understand its mechanisms of action and potential side effects.

Synthesis Methods

The synthesis of 7-Fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline involves the reaction of several key reagents, including 4-(2-methylpyridin-4-yl)phenol, 4-fluoro-3-nitrobenzaldehyde, and piperidine. The reaction is typically carried out using standard organic chemistry techniques, such as refluxing and column chromatography.

Scientific Research Applications

This compound has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. One area of particular interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

7-fluoro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-14-9-17(6-7-22-14)26-12-15-3-2-8-25(11-15)20-18-5-4-16(21)10-19(18)23-13-24-20/h4-7,9-10,13,15H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLYLBXIDKYSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-4-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline

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